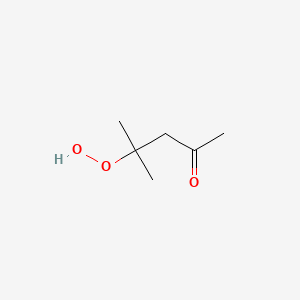

4-Hydroperoxy-4-methylpentan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl isobutyl ketone peroxide appears as a colorless liquid shipped with not more than 62% peroxide in solution of methyl isobutyl ketone. Crystallizes when dry. May explode from heat, shock or friction when dry.

科学的研究の応用

Chemical Synthesis

4-Hydroperoxy-4-methylpentan-2-one is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of methyl ketones and other derivatives through oxidation reactions. The compound is particularly valuable in:

- Oxidation Reactions : It acts as an oxidizing agent in the conversion of β-keto acids to α-dicarbonyl compounds, which are important in flavor and fragrance industries .

- Synthesis of Other Chemicals : It serves as a precursor for synthesizing mesityl oxide and hexalene glycol, which are used in the production of plastics, solvents, and coatings .

Analytical Chemistry

The compound is employed in various analytical techniques, particularly in high-performance liquid chromatography (HPLC). Its applications include:

- Isolation of Impurities : A reverse-phase HPLC method has been developed for the effective separation and analysis of this compound from mixtures, which is crucial for quality control in chemical manufacturing .

- Pharmacokinetics Studies : The compound's stability and reactivity make it suitable for pharmacokinetic studies, helping researchers understand its behavior in biological systems .

Industrial Applications

In the industrial sector, this compound finds applications in:

- Solvent Use : It is used as a solvent for various polymers and resins, including cellulose acetate and nitrocellulose, enhancing the formulation of paints, coatings, and adhesives .

- Additive in Various Products : The compound serves as an additive in antifreeze formulations, tobacco products, and cleaning agents due to its solvent properties and ability to modify viscosity .

Health and Safety Considerations

While this compound has beneficial applications, it also poses certain health risks:

- Irritation Potential : Exposure to the compound can cause irritation to the eyes, skin, and respiratory system. Studies indicate that vapors or liquid contact may lead to significant discomfort .

- Toxicological Assessments : Evaluations have shown that while it is not considered a skin sensitizer, it can cause irritation at higher concentrations. Long-term exposure studies are necessary to fully understand its chronic effects on human health .

化学反応の分析

Thermal Decomposition and Radical Formation

The hydroperoxide group (-OOH) undergoes homolytic cleavage under thermal stress, generating free radicals that initiate chain reactions .

Mechanism:

This compoundΔRO⋅+HO⋅

-

RO· (Alkoxy radical) : Reacts further to form ketones or alcohols via hydrogen abstraction or β-scission.

-

HO· (Hydroxyl radical) : Participates in secondary oxidation processes .

Key Products:

| Condition | Temperature Range | Major Products | Minor Products |

|---|---|---|---|

| 80–120°C | Thermal | 4-Methylpentan-2-one, CO₂ | Water, Radical intermediates |

Oxidation Reactions

The compound acts as an oxidizing agent, transferring oxygen to substrates like alcohols or alkenes .

Alcohol Oxidation

Primary alcohols are oxidized to aldehydes, while secondary alcohols yield ketones:

RCH2OH+This compound→RCHO+H2O+Byproducts

Example:

-

Ethanol → Acetaldehyde (70–85% yield under acidic conditions).

Addition Reactions

The hydroperoxide group participates in electrophilic additions, particularly in epoxidation:

Epoxidation of Alkenes

In the presence of alkenes, this compound forms epoxides via a Prilezhaev-like mechanism:

R2C=CR2+This compoundAcidR2C-O-CR2+H2O

Substrate Compatibility:

| Alkene | Epoxide Yield | Reaction Time |

|---|---|---|

| Cyclohexene | 65–75% | 6–8 hrs |

| Styrene | 50–60% | 10–12 hrs |

Photochemical Decomposition

UV irradiation accelerates O-O bond cleavage, producing reactive radicals for photopolymerization or degradation studies :

This compoundhνRO⋅+HO⋅

Applications:

-

Initiator for UV-curable resins.

-

Atmospheric chemistry: Contributes to low-temperature oxidation pathways in ozonolysis .

Polymerization Initiation

The compound serves as a radical initiator in vinyl polymer synthesis :

Example Process:

-

Initiation :

Initiator→2RO⋅ -

Propagation :

RO⋅+CH2=CHX→RO-CH2−CHX⋅ -

Termination : Radical recombination or disproportionation.

Polymers Synthesized:

-

Polyethylene

-

Polystyrene

特性

CAS番号 |

37206-20-5 |

|---|---|

分子式 |

C6H12O3 |

分子量 |

132.16 g/mol |

IUPAC名 |

4-hydroperoxy-4-methylpentan-2-one |

InChI |

InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h8H,4H2,1-3H3 |

InChIキー |

TVLYPTZVJFAYSU-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C)(C)OO |

正規SMILES |

CC(=O)CC(C)(C)OO |

Key on ui other cas no. |

28056-59-9 |

物理的記述 |

Methyl isobutyl ketone peroxide appears as a colorless liquid shipped with not more than 62% peroxide in solution of methyl isobutyl ketone. Crystallizes when dry. May explode from heat, shock or friction when dry. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。